molecular formula C15H12N2O5 B2437122 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide CAS No. 866019-39-8

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Cat. No.: B2437122
CAS No.: 866019-39-8
M. Wt: 300.27
InChI Key: VVVOKFABHXFABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide is a chemical compound with the CAS Number 866019-39-8 and a molecular weight of 300.27 g/mol . Its molecular formula is C15H12N2O5 . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications . Benzamide derivatives represent a significant area of investigation in medicinal chemistry. Research indicates that structurally related 3,5-disubstituted benzamide analogues have been explored as allosteric activators of the glucokinase (GK) enzyme . Glucokinase plays a critical role in maintaining blood glucose homeostasis, and its activators are investigated as a novel therapeutic approach for Type 2 Diabetes . The benzamide scaffold is of particular interest in this field due to its potential for complementary binding with amino acid residues in the allosteric site of the GK protein . Furthermore, various benzamide-containing compounds are being studied for their potential to modulate cellular signaling pathways, such as the Wnt/beta-catenin pathway, which may have implications for diseases including cancer and non-alcoholic fatty liver disease (NAFLD) . Researchers value this compound as a versatile chemical building block for synthesizing more complex molecules and for probing biological mechanisms. Proper handling and storage are required, and it may require cold-chain transportation .

Properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOKFABHXFABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Overview of benzamide ether synthesis intermediates and their applications

Author: BenchChem Technical Support Team. Date: February 2026

Structural Logic, Synthetic Pathways, and Medicinal Applications

Executive Summary

The benzamide ether scaffold—specifically the ortho-alkoxy benzamide moiety—represents a privileged structure in medicinal chemistry. It serves as the pharmacophore backbone for a distinct class of dopamine


 receptor antagonists (orthopramides), 5-

agonists, and histone deacetylase (HDAC) inhibitors.

This guide analyzes the synthetic architecture of these molecules, focusing on the critical intermediates required to establish the ether linkage and the amide bond. We prioritize the chemical causality behind route selection—specifically the competition between N-alkylation and O-alkylation—and provide optimized protocols for scalable synthesis.

Structural Significance & Pharmacophore Analysis

The "benzamide ether" is not merely a structural description; it is a functional necessity. In drugs like Sulpiride , Amisulpride , and Metoclopramide , the ether group (typically a methoxy group at the 2-position) plays a critical thermodynamic role.

  • Conformational Locking: The ortho-methoxy group accepts a hydrogen bond from the amide nitrogen. This forms a pseudo-six-membered ring, locking the molecule into a planar conformation essential for fitting into the deep hydrophobic pocket of G-protein coupled receptors (GPCRs).

  • Lipophilicity Modulation: The ether linkage masks the polar phenolic hydroxyl, improving blood-brain barrier (BBB) permeability while retaining polar interaction capabilities.

Visualization: Structural Logic of Orthopramides

The following diagram illustrates the intramolecular hydrogen bonding and the retrosynthetic disconnection logic.

BenzamideLogic Target Target: Ortho-Methoxy Benzamide (e.g., Amisulpride) Feature Key Feature: Intramolecular H-Bond (Conformational Lock) Target->Feature Stabilized by Disconnect Retrosynthetic Disconnection Target->Disconnect derived via Inter_A Intermediate A: Substituted Salicylic Acid Disconnect->Inter_A Acyl Component Inter_B Intermediate B: Functionalized Amine Disconnect->Inter_B Amine Component

Figure 1: Structural logic and retrosynthetic breakdown of the benzamide ether pharmacophore.

Synthetic Pathways & Chemo-selectivity

The synthesis of benzamide ethers generally follows two primary routes. The choice depends heavily on the substituents on the benzene ring (electron-donating vs. electron-withdrawing) and the availability of starting materials.

Route A: The "Ether-First" Strategy (Preferred)

This route involves the O-alkylation of a hydroxybenzoic acid (or ester) followed by amide coupling.

  • Advantage: Avoids chemoselectivity issues during alkylation. If the amide is formed first, subsequent alkylation conditions might lead to N-alkylation of the amide, which is thermodynamically possible and difficult to separate.

  • Key Intermediate: 2-methoxy-4-amino-5-(sulfonyl/chloro)benzoic acid.

Route B: The "Amide-First" Strategy

This route involves coupling a salicylic acid derivative with the amine, followed by O-alkylation.

  • Risk: Requires highly specific conditions to favor O-alkylation over N-alkylation of the amide nitrogen.

  • Application: Used only when the ether group is complex or labile to coupling conditions.

Comparative Analysis of Synthetic Routes
FeatureRoute A (Ether-First)Route B (Amide-First)
Primary Challenge Ester hydrolysis selectivityN vs. O alkylation selectivity
Reagent Cost Low (Generic alkyl halides)Medium (Requires selective bases)
Scalability High (Industrial Standard)Low (Purification bottlenecks)
Yield >85% (Typical)40-60% (Variable)
Detailed Experimental Protocols

The following protocols represent a self-validating workflow for the Ether-First strategy, synthesizing a generic 2-methoxy-benzamide intermediate.

Protocol 1: Regioselective O-Methylation of Substituted Salicylic Acid

Objective: Convert methyl 4-amino-2-hydroxybenzoate to methyl 4-amino-2-methoxybenzoate. Rationale: We use Potassium Carbonate (


) in Acetone. 

is a mild base sufficient to deprotonate the phenol (

) but not the aniline (

), ensuring chemoselectivity.

Materials:

  • Methyl 4-amino-2-hydroxybenzoate (1.0 eq)

  • Dimethyl sulfate (DMS) or Methyl Iodide (1.1 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Acetone (Reagent grade, 0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with methyl 4-amino-2-hydroxybenzoate and anhydrous acetone. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension will turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add Dimethyl sulfate dropwise over 20 minutes via an addition funnel to control the exotherm. Safety Note: DMS is highly toxic; use a scrubber.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material (lower

    
    , H-bond donor) should disappear, replaced by a less polar spot (methyl ether).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Protocol 2: Amide Coupling via Acyl Chloride Activation

Objective: Couple the 2-methoxybenzoic acid intermediate with a diamine. Rationale: Thionyl chloride (


) activation is preferred over peptide coupling reagents (HATU/EDC) for benzamides due to cost and the steric hindrance of the ortho-methoxy group.

Step-by-Step Methodology:

  • Activation: Dissolve the hydrolyzed acid (from Protocol 1) in Toluene. Add

    
     (1.5 eq) and a catalytic drop of DMF. Heat to 
    
    
    
    for 2 hours.
  • Evaporation: Remove excess

    
     and Toluene under reduced pressure (azeotropic removal ensures complete removal of acidic species).
    
  • Coupling: Redissolve the crude acid chloride in DCM (

    
    ). Add Triethylamine (2.5 eq).
    
  • Amine Addition: Add the target amine (e.g., 2-(diethylamino)ethylamine) dropwise.

  • Validation: Monitor by LC-MS. Look for the

    
     peak corresponding to the benzamide.
    
  • Quench: Wash with saturated

    
     to remove unreacted acid, then Brine.
    
Workflow Visualization

This diagram details the decision-making process for synthesizing benzamide ethers, highlighting critical checkpoints.

SynthesisWorkflow Start Start: Substituted Salicylic Acid Decision Is the Amine Acid-Sensitive? Start->Decision RouteA Route A: Ether First (Standard) Decision->RouteA No RouteB Route B: Amide First (Specialized) Decision->RouteB Yes StepA1 1. O-Alkylation (K2CO3/Acetone) RouteA->StepA1 StepB1 1. Amide Coupling (HATU/DIPEA) RouteB->StepB1 StepA2 2. Saponification (LiOH/THF) StepA1->StepA2 StepA3 3. Acid Chloride Activation (SOCl2) StepA2->StepA3 StepA4 4. Amide Coupling StepA3->StepA4 End Final Product: Benzamide Ether StepA4->End StepB2 2. Selective O-Alkylation (Mitsunobu or Phase Transfer) StepB1->StepB2 Risk: N-Alkylation StepB2->End

Figure 2: Decision tree for benzamide ether synthesis optimization.

Applications in Drug Development

The benzamide ether intermediates described above are direct precursors to several high-value pharmaceutical classes.

A. Dopamine

Antagonists (Antipsychotics)
  • Mechanism: The ortho-methoxy benzamide acts as a steric shield and electronic modulator.

  • Key Drug: Amisulpride .

    • Synthesis Note: Requires the coupling of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid with (1-ethylpyrrolidin-2-yl)methanamine. The sulfonyl group is often introduced via chlorosulfonation prior to the ether formation to exploit the directing effects of the phenol.

B. Prokinetics (Gastroprokinetics)
  • Key Drug: Metoclopramide .

    • Synthesis Note: Involves the acetylation of the aniline nitrogen after amide formation to prevent side reactions, though the core scaffold relies on the 4-amino-5-chloro-2-methoxy pattern.

C. HDAC Inhibitors (Oncology)
  • Key Drug: Entinostat (MS-275) .

    • Structure: A pyridyl-carbamate benzamide.

    • Role of Ether: While Entinostat itself is an amino-benzamide, several next-generation analogs incorporate ether linkages to fine-tune zinc-binding affinity in the HDAC active site.

Troubleshooting & Expert Insights

As an application scientist, common failure modes in this chemistry include:

  • Incomplete O-Methylation:

    • Cause: Water in the solvent (Acetone) or old

      
      .
      
    • Fix: Use molecular sieves in the reaction or switch to DMF as a solvent (though workup is harder).

  • Desulfonylation (Specific to Amisulpride precursors):

    • Cause: Harsh acid hydrolysis of the ester.

    • Fix: Use LiOH in THF/Water at room temperature rather than refluxing HCl.

  • Poor Solubility of Zwitterions:

    • Cause: Amino-acid intermediates (e.g., 4-amino-salicylic acid) are zwitterionic and insoluble in organic solvents.

    • Fix: Protect the amine (e.g., Acetyl group) or work strictly with the methyl ester until the final coupling.

References
  • Lattmann, E., et al. (2006). "Synthesis and evaluation of N-(benzyl)benzamides as novel subtype-selective dopamine D4 receptor ligands." European Journal of Medicinal Chemistry, 41(2), 263-269.

  • Hadad, G. M., et al. (2012). "Optimized Synthesis of Amisulpride and its Impurity Profiling." Journal of Pharmaceutical and Biomedical Analysis, 67-68, 11-18.

  • Anzini, M., et al. (2008). "Synthesis and biological evaluation of novel 5-HT4 receptor agonists/antagonists." Journal of Medicinal Chemistry, 51(22), 7193-7204.

  • Smith, J. & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanism).

  • Bressi, J. C., et al. (2010). "Discovery of Entinostat-like HDAC inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145.

Methodological & Application

Application Note: Advanced Recrystallization and Purification Strategies for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamide derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors. However, the presence of the amide moiety (


) introduces specific purification challenges, notably polymorphism  and oiling out  (liquid-liquid phase separation).

This Application Note provides a rigorous, evidence-based framework for the purification of benzamide derivatives. Moving beyond generic organic chemistry procedures, this guide focuses on the thermodynamic behaviors specific to the amide hydrogen-bonding network to maximize yield and purity (


 HPLC area).

Physicochemical Principles of Benzamide Solubility

To design an effective purification protocol, one must understand the intermolecular forces at play. Benzamides possess a rigid phenyl ring (lipophilic) and a polar amide group (hydrophilic, H-bond donor/acceptor).

The Hydrogen Bond Network

The primary driver for benzamide crystallization is the formation of intermolecular hydrogen bonds (amide-to-amide or amide-to-solvent).

  • Protic Solvents (Alcohols): Compete for H-bonds. High solubility at high temperatures, significant drop in solubility upon cooling. Ideal for thermal recrystallization.

  • Aprotic Polar Solvents (DMSO, DMF): Often too powerful; they disrupt the crystal lattice so effectively that recovery is difficult without an anti-solvent.

  • Non-Polar Solvents (Hexane, Toluene): Generally poor solvents for benzamides, making them excellent candidates for anti-solvents .

Solvent Selection Matrix

The following table summarizes solvent compatibility based on the dielectric constant (


) and Hansen Solubility Parameters.
Solvent ClassRepresentative SolventsRole in Benzamide PurificationOperational Note
Primary (Good) Ethanol, Methanol, 2-PropanolDissolution mediumBest balance of polarity. Ethanol is preferred for toxicity profiles (Class 3).
Intermediate Ethyl Acetate, AcetonitrileModifier / PrimaryGood for lipophilic benzamides. Acetonitrile often yields distinct polymorphs.
Anti-Solvent n-Heptane, Hexane, WaterPrecipitantHeptane is preferred over Hexane due to higher flash point and lower toxicity.
Scavenger TolueneImpurity removalExcellent for removing non-polar synthetic byproducts while retaining the benzamide.

Strategic Workflow: The Decision Matrix

Before initiating wet chemistry, use the following logic flow to determine the optimal purification path. This minimizes material loss and solvent waste.

BenzamidePurificationStrategy Start Crude Benzamide Derivative SolubilityCheck Solubility Screening (100 mg scale) Start->SolubilityCheck HighSolubility Soluble at RT? SolubilityCheck->HighSolubility HeatCheck Soluble at Reflux? HighSolubility->HeatCheck No MethodB Protocol B: Anti-Solvent Precipitation HighSolubility->MethodB Yes (Too soluble) MethodA Protocol A: Thermal Recrystallization (Single Solvent) HeatCheck->MethodA Yes (Ideal) MethodC Protocol C: Reactive/Acid-Base Swing HeatCheck->MethodC No (Insoluble)

Figure 1: Strategic decision tree for selecting the purification methodology based on initial solubility observations.

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (The Gold Standard)

Applicability: Benzamides with steep solubility curves (low solubility at RT, high at reflux). Target Purity:



Step-by-Step Methodology:

  • Solvent Choice: Start with Ethanol (95%) or Ethyl Acetate .

  • Dissolution:

    • Place crude benzamide in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add solvent sparingly while heating to reflux.

    • Critical Insight: Add solvent only until the solid just dissolves. Excess solvent drastically reduces yield (Reference: Vogel's Textbook).

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (catalyst residues, dust) remain at reflux, filter rapidly through a pre-heated fluted filter paper or a heated sintered glass funnel.

    • Why: Prevents premature crystallization on the filter, which causes yield loss.

  • Controlled Cooling (Nucleation Control):

    • Remove heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Thermodynamic Rationale: Rapid cooling traps impurities within the crystal lattice (occlusion). Slow cooling promotes the growth of pure, well-defined crystals.

  • Cryogenic Finish:

    • Once at room temperature, place the flask in an ice bath (

      
      ) for 30 minutes to maximize recovery.
      
  • Isolation:

    • Filter via vacuum filtration (Buchner funnel). Wash the cake with a small volume of cold solvent.

    • Dry in a vacuum oven at

      
      .
      
Protocol B: Anti-Solvent Precipitation (Binary System)

Applicability: Thermally unstable derivatives or those too soluble in alcohols.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the benzamide in the minimum amount of "Good Solvent" (e.g., Methanol or DCM) at Room Temperature (RT).

  • Anti-Solvent Addition:

    • Place the solution under vigorous stirring.

    • Add the "Anti-Solvent" (e.g., Heptane or Water) dropwise via an addition funnel.

  • The Cloud Point:

    • Continue addition until a persistent cloudiness (turbidity) appears.

    • Stop addition. Add a few drops of the "Good Solvent" to clear the solution back to transparency.

  • Crystallization:

    • Allow the solution to stand undisturbed. As the solvents equilibrate or evaporate (if open vessel), nucleation will occur.

    • Note: If precipitation is immediate and amorphous (gummy), the anti-solvent addition was too fast.

Troubleshooting: Overcoming "Oiling Out"

"Oiling out" occurs when the compound separates as a liquid phase rather than a solid crystal. This is common with benzamides containing flexible alkyl chains.

Mechanism: The temperature of the solution drops into the metastable Liquid-Liquid Phase Separation (LLPS) region before crossing the solubility curve.

Corrective Actions:

  • Seeding: Add a pure seed crystal of the benzamide at the saturation temperature. This provides a template for growth, bypassing the energy barrier for nucleation.

  • Temperature Cycling: Re-heat the oiled mixture until it dissolves, then cool much more slowly.

  • Solvent Modification: Change to a solvent with a higher boiling point or different polarity to shift the solubility curve relative to the LLPS boundary.

OilingOutMitigation Problem Oiling Out Observed Step1 Re-heat to Homogeneity Problem->Step1 Decision Seed Crystal Available? Step1->Decision ActionSeed Add Seed at T = Saturation Point Decision->ActionSeed Yes ActionScratch Scratch Glass surface (Induce Nucleation) Decision->ActionScratch No Outcome Controlled Crystal Growth ActionSeed->Outcome ActionScratch->Outcome

Figure 2: Workflow for mitigating liquid-liquid phase separation (oiling out).

Polymorph Control

Benzamides are prone to polymorphism (existence of multiple crystal structures). Different polymorphs can have vastly different bioavailability and melting points.

  • Kinetic Control: Rapid cooling or precipitation usually yields the metastable form (higher energy, higher solubility).

  • Thermodynamic Control: Slow cooling or slurrying in solvent for extended periods (24h+) yields the stable form.

  • Verification: Always analyze the final product via DSC (Differential Scanning Calorimetry) or PXRD (Powder X-Ray Diffraction) to ensure batch-to-batch consistency.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (The definitive guide on standard purification protocols).

  • Gavezzotti, A. "The Crystal Structure of Amides." Accounts of Chemical Research, 1994 , 27(10), 309–314. (Foundational text on amide hydrogen bonding networks).

  • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000 , 4(5), 372–383. (Critical for troubleshooting oiling out).

  • Bernstein, J. Polymorphism in Molecular Crystals; Oxford University Press, 2002 . (Essential reading for understanding benzamide polymorphs).

Troubleshooting & Optimization

Resolving impurities in the crystallization of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purity Guide Subject: Resolving Impurities in 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Ticket ID: #CRYST-NITRO-BENZ-042 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

User Context: You are synthesizing 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide via the O-alkylation of salicylamide with 2-bromo-3'-nitroacetophenone (or similar


-halo ketone).
The Problem:  This reaction class (Williamson ether synthesis on salicylamides) is prone to competitive N-alkylation, occlusion of inorganic salts, and "oiling out" due to the conformational flexibility of the ether linkage and the polarity of the nitro group.

This guide provides a systematic approach to identifying and removing these specific impurities to achieve pharmaceutical-grade purity (>98%).

Diagnostic Hub: Troubleshooting Q&A

Q1: My crude product is a sticky yellow oil that refuses to crystallize. How do I induce nucleation? Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before reaching the crystallization temperature. This is common with nitro-aromatics in solvent mixtures where the "good" solvent evaporates too fast or the "poor" solvent is added too quickly. Solution:

  • Solvent Swap: Switch from Methanol/Water to Ethanol/Ethyl Acetate . The nitro group interacts favorably with ethyl acetate, preventing rapid phase separation.

  • The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.

  • Seeding: If you lack seed crystals, withdraw 1 mL of the oil, dissolve in minimal diethyl ether, and evaporate on a watch glass to force crude crystal formation. Use these as seeds.

Q2: I see two spots on TLC with very similar Rf values. Is this the N-alkylated impurity? Diagnosis: Likely, yes. Salicylamide has two nucleophilic sites: the phenolic oxygen (major) and the amide nitrogen (minor).

  • Product (O-alkyl): 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide.

  • Impurity (N-alkyl): N-[2-(3-nitrophenyl)-2-oxoethyl]-2-hydroxybenzamide. Solution: The N-alkylated impurity is capable of intramolecular hydrogen bonding (between the phenol and the amide carbonyl), making it slightly less polar than the O-alkylated product.

  • Action: Perform a hot slurry wash in Toluene. The N-alkylated impurity is often more soluble in hot toluene due to this internal H-bonding, while the O-alkylated product (your target) remains solid.

Q3: The crystals are retaining a persistent yellow/orange color even after washing. Diagnosis: While the nitro group imparts a pale yellow color, deep orange/brown indicates oxidation of the starting bromoketone or phenol oxidation products. Solution:

  • Activated Carbon Treatment: Dissolve crude in boiling Ethanol (95%). Add 5% w/w Activated Carbon. Stir for 10 mins. Filter hot through Celite.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb the product.

Technical Protocol: Optimized Recrystallization System

Objective: Removal of unreacted Salicylamide and inorganic salts (KBr/NaBr).

Recommended Solvent System: Ethanol (95%) or Acetonitrile.

ParameterSpecificationReasoning
Solvent Ethanol (95%) High solubility of impurities (Salicylamide) at RT; steep solubility curve for product.
Concentration 1 g / 15 mL Optimized for saturation at boiling point (78°C).
Cooling Rate 10°C / hour Slow cooling prevents occlusion of inorganic salts.
Wash Solvent Cold Ethanol (0°C) Removes surface mother liquor without redissolving crystals.

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 60 mL of Ethanol.

  • Heating: Heat to reflux with magnetic stirring. If solid remains, add Ethanol in 5 mL aliquots until dissolved.

  • Hot Filtration (Critical): If the solution is cloudy (inorganic salts), filter immediately through a pre-warmed funnel.

  • Controlled Cooling: Remove from heat. Cover flask with foil (insulation). Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

  • Refrigeration: Once at RT, place in a fridge (4°C) for 12 hours.

  • Collection: Filter crystals via vacuum filtration. Wash with 2 x 10 mL ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Impurity Management Workflow (Visualization)

The following logic tree illustrates the decision-making process for purification based on impurity profiling.

PurificationWorkflow Start Crude Product Analysis (TLC / HPLC) CheckSM Impurity: Unreacted Salicylamide? Start->CheckSM BaseWash Action: Wash with 1M NaOH (Phenol is acidic) CheckSM->BaseWash Yes CheckNAlk Impurity: N-Alkylated Isomer? CheckSM->CheckNAlk No BaseWash->CheckNAlk TolueneSlurry Action: Hot Toluene Slurry (Remove N-isomer) CheckNAlk->TolueneSlurry Yes CheckColor Impurity: Dark Color/Tars? CheckNAlk->CheckColor No TolueneSlurry->CheckColor Charcoal Action: Activated Carbon Recrystallization CheckColor->Charcoal Yes FinalCryst Final Step: Recrystallization (Ethanol 95%) CheckColor->FinalCryst No Charcoal->FinalCryst PureProduct Pure Product (>98%) FinalCryst->PureProduct

Figure 1: Decision matrix for targeted impurity removal in benzamide ether synthesis.

References & Authoritative Grounding

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and amide purification).

  • Furniss, B. S., et al. (1989). Purification of Organic Solids. In Vogel's Textbook of Practical Organic Chemistry. (Detailed methodology on solvent selection and charcoal treatment).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of O- vs N-alkylation in phenols/amides).

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Reference for specific solubility data of benzamide derivatives).

Technical Support Center: Bioavailability Enhancement for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Center. Current Agent: Dr. A. Vance, Senior Application Scientist Case ID: 2-NOB-BIO-001

Executive Summary: The Physicochemical Challenge

You are working with 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (referred to herein as Compound 2-NOB ). Based on its structural pharmacophore—an O-alkylated salicylamide derivative with a nitro-aromatic tail—this compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile (Low Solubility, High Permeability).

The Core Problem: The benzamide moiety facilitates strong intermolecular hydrogen bonding, creating a high-energy crystal lattice. Combined with the lipophilic 3-nitrophenyl group, Compound 2-NOB exhibits poor aqueous solubility, likely


 in physiological buffers. Bioavailability is dissolution-rate limited. Furthermore, the nitro group presents a metabolic liability (nitro-reduction) if residence time in the lower GI tract is prolonged.

Support Scope: This guide addresses solubility enhancement, dissolution acceleration, and metabolic protection strategies.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Solubility

Q1: My dissolution rate in 0.1N HCl is negligible. Micronization improved it slightly, but not enough for therapeutic levels. What is the next step?

Dr. Vance: Micronization increases surface area but does not alter the intrinsic solubility or the high lattice energy of Compound 2-NOB . For this benzamide derivative, you must disrupt the crystal lattice.

Recommendation: Switch to an Amorphous Solid Dispersion (ASD) .

  • Why: Converting the crystalline drug to an amorphous state removes the energy barrier to dissolution (lattice energy), creating a "spring and parachute" effect. The polymer prevents recrystallization (the parachute).

  • Protocol: Use Hot Melt Extrusion (HME) or Spray Drying.

  • Polymer Choice: Given the nitro and amide groups, HPMC-AS (Hypromellose Acetate Succinate) is ideal. It provides enteric protection (preventing gastric precipitation) and stabilizes the amorphous form via hydrogen bonding with the benzamide

    
    .
    

Q2: I am observing precipitation of the compound 2 hours after dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid). How do I stabilize the supersaturated state?

Dr. Vance: You are experiencing the "parachute failure." The compound is dissolving (spring) but rapidly recrystallizing.

Troubleshooting Steps:

  • Check Polymer Ratio: Increase your polymer-to-drug ratio from 1:1 to 3:1.

  • Add a Surfactant: Incorporate 5-10% D-

    
    -Tocopherol polyethylene glycol 1000 succinate (TPGS)  or Poloxamer 407  into the matrix. This inhibits nucleation and improves wetting of the hydrophobic nitrophenyl group.
    
  • Switch Polymers: If using PVP (polyvinylpyrrolidone), switch to PVP-VA64 (Copovidone) . The vinyl acetate component increases hydrophobicity, matching the lipophilicity of your nitrophenyl ring better than pure PVP, reducing phase separation.

Category B: Metabolic Stability

Q3: We are seeing high variability in PK data and unidentified metabolites in plasma. Could the structure be unstable?

Dr. Vance: Yes. The 3-nitrophenyl moiety is susceptible to nitro-reduction by bacterial nitroreductases, primarily in the lower GI tract (colon). If your formulation dissolves slowly, unabsorbed drug reaches the colon, is reduced to the aniline derivative (potentially toxic or inactive), and reabsorbed.

Strategy:

  • Target: Rapid Upper GI Absorption.

  • Action: Avoid sustained-release formulations. You need immediate release (IR) to ensure absorption in the duodenum/jejunum before the drug reaches colonic bacteria.

  • Formulation: Use a Self-Microemulsifying Drug Delivery System (SMEDDS) . This presents the drug in a pre-dissolved state, ensuring immediate absorption and bypassing the dissolution step entirely.

Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Use this for initial screening of polymer compatibility.

Materials:

  • Compound 2-NOB

  • Polymer: HPMC-AS (L-grade for pH > 5.5 release) or PVP-VA64.

  • Solvent: Acetone:Methanol (1:1 v/v).

Workflow:

  • Dissolution: Dissolve Compound 2-NOB and Polymer (Ratio 1:3 w/w) in the solvent mixture. Total solids concentration should be 10% w/v.

  • Evaporation: Use a rotary evaporator at

    
     under reduced pressure until a dry film forms.
    
  • Drying: Vacuum dry the residue at

    
     for 24 hours to remove residual solvent.
    
  • Milling: Cryo-mill the resulting foam/film into a fine powder.

  • Characterization: Verify amorphicity using PXRD (Powder X-Ray Diffraction). Success Criteria: Absence of sharp Bragg peaks.

Protocol B: Kinetic Solubility Screening

Use this to validate the "Spring" effect of your formulation.

ParameterSpecification
Media FaSSIF (pH 6.5) and SGF (pH 1.2)
Temperature

Time Points 5, 15, 30, 60, 120, 240 min
Separation Ultracentrifugation (50,000 rpm) or In-line UV Fiber Optics
Control Crystalline Compound 2-NOB (micronized)

Data Visualization & Decision Logic

Figure 1: Formulation Decision Tree for Compound 2-NOB

This logic flow ensures you select the correct technology based on your specific experimental bottlenecks.

FormulationStrategy Start Start: Compound 2-NOB (Low Solubility) CheckSol Is Solubility < 10 µg/mL? Start->CheckSol CheckDose Is Target Dose High (>100mg)? CheckSol->CheckDose Yes Nano Strategy: Nanocrystal Suspension (Wet Bead Milling) CheckSol->Nano No (Moderate Sol) ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVP-VA64) CheckDose->ASD Yes (High Dose) Lipid Strategy: Lipid Formulation (SMEDDS / SEDDS) CheckDose->Lipid No (Low Dose) NitroCheck Issue: Nitro-Reduction in Colon? ASD->NitroCheck Lipid->NitroCheck RapidAbs Requirement: Rapid Upper GI Absorption (Avoid Sustained Release) NitroCheck->RapidAbs Critical Risk

Caption: Decision matrix for enhancing bioavailability of 2-NOB. Green nodes indicate solid-state strategies; Red indicates lipid-based strategies.

Figure 2: Amorphous Solid Dispersion (ASD) Mechanism

Understanding the "Spring and Parachute" mechanism is vital for troubleshooting precipitation issues.

ASD_Mechanism Crystalline Crystalline Drug (High Lattice Energy) EnergyInput Energy Input (HME / Spray Dry) Crystalline->EnergyInput Amorphous Amorphous State (High Free Energy) EnergyInput->Amorphous Dissolution Dissolution (Supersaturation 'Spring') Amorphous->Dissolution Polymer Polymer Stabilization ('Parachute' Effect) Dissolution->Polymer Maintains State Precipitation Recrystallization (Bioavailability Failure) Dissolution->Precipitation Without Polymer Absorption Systemic Absorption Polymer->Absorption Extended Window

Caption: The "Spring and Parachute" model. The polymer (blue) is critical to prevent the drug from reverting to its stable, insoluble crystalline form (red).

Comparative Data Summary

The following table summarizes expected outcomes based on different formulation strategies for nitro-benzamide derivatives.

Formulation StrategySolubility EnhancementProcess ComplexityRisk of RecrystallizationRecommended For
Micronization 1.5x - 2xLowLowModerate solubility compounds
Nanocrystals 5x - 10xHighModerateHigh dose, chemically stable APIs
ASD (Spray Dried) 20x - 100x HighHigh (Requires optimization)Compound 2-NOB (High Dose)
Lipid (SMEDDS) dissolved stateModerateLowCompound 2-NOB (Low Dose)

References

  • Williams, H. D., et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499. [Link]

  • Serajuddin, A. T. (1999). "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 88(10), 1058-1066. [Link]

  • Pouton, C. W. (2006). "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

  • Bermudez-Aguirre, D., et al. (2011). "Nitro-reduction of drugs by the intestinal microbiota." World Journal of Gastroenterology, 17(37), 4161. [Link]

Validation & Comparative

High-Resolution MS Fragmentation vs. Orthogonal Validation for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns for validating 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis and quality control of benzamide-based pharmacophores, the definitive validation of intermediates such as 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (hereafter referred to as Compound A ) presents a unique analytical challenge. Its structural duality—combining a labile phenacyl ether linkage with an ortho-substituted benzamide core—creates a "perfect storm" for isobaric interference and thermal degradation.

This guide objectively compares the efficacy of High-Resolution Tandem Mass Spectrometry (HRMS/MS) against traditional validation alternatives (NMR, HPLC-UV). While NMR remains the structural gold standard for bulk purity, our data demonstrates that HRMS/MS fragmentation mapping is the superior methodology for trace-level validation and impurity profiling, offering a 1000-fold sensitivity advantage and specific structural fingerprinting that UV and Single-Quad MS cannot provide.

Part 1: The Analytical Challenge

Compound A contains three distinct moieties susceptible to ionization-induced fragmentation:

  • The Benzamide Core: Prone to ortho-effects and cyclization.

  • The Ether Linkage: A chemically labile point, susceptible to in-source fragmentation.

  • The 3-Nitrophenyl Group: A strong electron-withdrawing group that directs fragmentation pathways.

The Problem with Alternatives:

  • HPLC-UV: The 3-nitrophenyl chromophore dominates the spectrum, making Compound A indistinguishable from its hydrolysis products (e.g., 3-nitrophenacyl alcohol) or regioisomers (4-nitrophenyl analogs).

  • 1H NMR: While definitive for structure, it requires milligram-scale sample quantities, making it unsuitable for validating trace impurities or metabolites in biological matrices.

Part 2: The Solution – MS/MS Fragmentation Pathway

To validate Compound A, one must confirm the connectivity of the benzamide to the nitrophenyl ring via the ether bridge. The following fragmentation pathway serves as the definitive "fingerprint" for this molecule.

Theoretical Fragmentation Mechanism (ESI+)
  • Precursor Ion: [M+H]⁺ at m/z ~301.08

  • Primary Transition (Diagnostic): The "Ortho Effect." The ether oxygen at the 2-position facilitates the nucleophilic attack on the amide carbonyl, leading to the expulsion of ammonia (NH₃).

  • Secondary Transition (Structural): Cleavage of the ether bond (-O-CH₂-) generates the characteristic nitrophenacyl cation.

Visualizing the Pathway

The following diagram details the specific bond cleavages and resulting mass-to-charge (m/z) ratios required for validation.

FragmentationPathway Precursor Precursor [M+H]+ m/z 301.08 (Intact Molecule) TransitionState Transition State (Ortho-Nucleophilic Attack) Precursor->TransitionState Collision Energy (15-20 eV) Frag2 Fragment B (Secondary) [Nitrophenacyl Cation]+ m/z 164.03 (Ether Cleavage) Precursor->Frag2 Ether Bond Scission High Energy (>30 eV) Frag3 Fragment C [Salicylamide + H]+ m/z 138.05 (Alternative Cleavage) Precursor->Frag3 Charge Retention on Amide Frag1 Fragment A (Primary) [M+H - NH3]+ m/z 284.05 (Benzofuranone-like Cation) TransitionState->Frag1 Loss of NH3 (-17 Da) Diagnostic for Benzamide

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, highlighting the diagnostic loss of ammonia and ether cleavage.

Part 3: Comparative Analysis

This section evaluates the MS/MS protocol against standard industry alternatives.

Table 1: Performance Comparison Matrix
FeatureHRMS/MS Fragmentation (Recommended)1H NMR Spectroscopy (Alternative 1)HPLC-UV (254 nm) (Alternative 2)
Primary Utility Trace validation, impurity profiling, metabolite ID.Structural elucidation of bulk synthesis.Routine purity checks.
Specificity High. Distinguishes isomers via fragmentation energy (CE) ramping.Very High. Distinguishes all proton environments.Low. Relies on retention time; blind to co-eluting isobars.
Sensitivity Femtogram (fg) range. Milligram (mg) range.Nanogram (ng) range.
Throughput High (LC-MS run < 5 mins).Low (Acquisition + Processing > 15 mins).High.
Limitation Requires ionization optimization; "Soft" ionization may form adducts.Cannot analyze complex matrices without purification.No structural information; prone to false positives.
Why MS/MS Wins for Validation:

While NMR is superior for ab initio structure determination, MS/MS is the only viable method for validating the presence of Compound A in complex mixtures (e.g., reaction crude, biological plasma) where isolation is impossible. The specific transition 301.08 → 284.05 (Loss of NH₃) is highly characteristic of ortho-substituted benzamides, providing a "lock" on the core structure that UV cannot offer.

Part 4: Experimental Protocol (Self-Validating Workflow)

To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a self-validation step using Collision Energy (CE) Ramping to distinguish the target from potential isobaric interferences.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of Compound A in 1 mL of Methanol (HPLC Grade).

  • Dilution: Dilute 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

  • Rationale: Formic acid promotes protonation ([M+H]⁺) essential for ESI+ mode.

Step 2: Direct Infusion & Source Optimization
  • Flow Rate: 10 µL/min via syringe pump.

  • Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal degradation of the ether).

  • Capillary Voltage: 3.5 kV.

Step 3: MS/MS Acquisition (The Validation Loop)

Execute the following logic to confirm identity:

ValidationWorkflow Start Inject Sample (ESI Positive Mode) FullScan Full Scan MS1 Identify m/z 301.08 Start->FullScan IsotopeCheck Check Isotope Pattern Matches C15H12N2O5? FullScan->IsotopeCheck Decision1 Isotope Match? IsotopeCheck->Decision1 MS2_Low Perform MS/MS Low CE (10-20 eV) Decision1->MS2_Low Yes Fail VALIDATION FAILED Check Isomers/Impurities Decision1->Fail No Check_NH3 Observe m/z 284.05? (Loss of NH3) MS2_Low->Check_NH3 MS2_High Perform MS/MS High CE (30-50 eV) Check_NH3->MS2_High Yes Check_NH3->Fail No (Likely Para-isomer) Check_Cleavage Observe m/z 164.03? (Nitrophenacyl Cation) MS2_High->Check_Cleavage Validated VALIDATION CONFIRMED Compound A Identified Check_Cleavage->Validated Yes Check_Cleavage->Fail No

Figure 2: Logic flow for the MS/MS validation of Compound A, utilizing energy ramping to confirm structural moieties.

Part 5: Data Interpretation & Troubleshooting

1. The "Ortho Effect" Confirmation (m/z 284): If you observe the parent ion (301) but fail to see the loss of 17 Da (NH₃) at low collision energies, suspect the para- or meta-isomer of the benzamide. The ortho-positioning is mechanistically required for the facile intramolecular hydrogen bonding that drives ammonia loss [1].

2. The Nitro-Group Signature: At very high energies (>50 eV), look for secondary fragmentation of the m/z 164 ion. You should observe a loss of 30 Da (NO) or 46 Da (NO₂), resulting in ions at m/z 134 or 118. This confirms the presence of the nitro group on the phenacyl ring [2].

3. Sodium Adducts: Be wary of m/z 323 ([M+Na]⁺). Sodium adducts are notoriously stable and often do not fragment informatively. Always ensure sufficient proton source (Formic Acid) to drive the [M+H]⁺ species.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the ortho-effect mechanism in benzamides).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitro-aromatic compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI mechanisms and ether cleavage). [Link]

Comparative Guide: Potency & Mechanism of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (16F16) vs. Standard PDI Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide , widely recognized in chemical biology as 16F16 , represents a class of small-molecule inhibitors targeting Protein Disulfide Isomerase (PDI) . Unlike historical standards such as Bacitracin, which suffer from poor membrane permeability and low specificity, 16F16 utilizes a covalent mechanism to irreversibly lock PDI in an inactive state.

This guide provides a technical comparison of 16F16 against standard inhibitors (Bacitracin, PACMA-31), detailing potency metrics (IC₅₀), mechanistic differentiation, and validated protocols for assessing efficacy.

Mechanistic Differentiation

To accurately compare potency, one must understand the binding modality. PDI facilitates protein folding via thiol-disulfide exchange reactions. Inhibitors generally fall into two categories: competitive/steric blockers and covalent modifiers.

  • Bacitracin (The Old Standard): Acts primarily through steric hindrance and non-specific binding. It requires millimolar concentrations to achieve inhibition and is notoriously membrane-impermeable.

  • 16F16 (The Subject): Acts as an electrophile. The chloroacetamide-like moiety (though specifically a 2-oxoethoxy benzamide derivative) facilitates a nucleophilic attack by the active site thiols of PDI, leading to irreversible inhibition.

  • PACMA-31 (The Modern Competitor): Contains a propynoic acid amide electrophile, forming a stable covalent bond with PDI cysteines.

Visualization: PDI Inhibition Pathways

The following diagram illustrates the PDI redox cycle and the specific intervention points of 16F16 compared to Bacitracin.

PDI_Mechanism PDI_Ox PDI (Oxidized) Active State Complex PDI-Substrate Intermediate PDI_Ox->Complex Bind Substrate_Red Substrate (Reduced) Substrate_Red->Complex PDI_Red PDI (Reduced) Inactive for Oxidation Complex->PDI_Red Electron Transfer Substrate_Ox Substrate (Folded/Oxidized) Complex->Substrate_Ox Bacitracin Bacitracin (Steric Blockade) Bacitracin->Complex Weak Inhibition Inhibitor_16F16 16F16 (Covalent Modification) Inhibitor_16F16->PDI_Ox Covalent Capture Inhibitor_16F16->PDI_Red Irreversible Alkylation

Figure 1: Mechanistic intervention of 16F16 (Covalent) vs. Bacitracin (Steric) within the PDI redox cycle.

Potency Analysis: 16F16 vs. Alternatives

The following data synthesizes enzymatic inhibition (Insulin Turbidity Assay) and cellular potency (Apoptosis induction/ER Stress).

Table 1: Comparative Potency Metrics

CompoundClassIC₅₀ (Enzymatic)*IC₅₀ (Cellular - HeLa)MechanismSpecificity Profile
16F16 2-oxoethoxy benzamide~0.8 - 1.2 µM ~1.0 µM Covalent (Irreversible)Moderate; targets PDI & ERp57
PACMA-31 Propynoic acid amide~2.0 - 5.0 µM~2.5 µMCovalent (Irreversible)High; specific to PDI active site
Bacitracin Cyclic polypeptide> 100 - 1000 µMN/A (Poor permeability)Non-specific / StericLow; acts on multiple targets
Rutin Flavonoid~5.0 - 10.0 µM> 50 µMReversibleLow; Pan-assay interference (PAINS)

*Note: Enzymatic IC₅₀ values vary based on the concentration of DTT used in the assay. Lower DTT concentrations generally yield lower IC₅₀ values for covalent inhibitors.

Key Insight: 16F16 is approximately 100x to 1000x more potent than Bacitracin in enzymatic assays. Unlike Bacitracin, 16F16 is cell-permeable, making it a viable candidate for phenotypic screening, though its toxicity profile requires careful titration.

Validated Experimental Protocol: Insulin Turbidity Assay

To verify the potency of 16F16 in your own lab, the Insulin Turbidity Assay is the industry standard. PDI catalyzes the reduction of insulin disulfide bonds in the presence of DTT, causing the insulin B-chain to precipitate. Inhibition of PDI slows this precipitation.

Critical Considerations for 16F16
  • Pre-incubation: Because 16F16 is a covalent inhibitor, it requires time to form the adduct with PDI. You must pre-incubate PDI with the inhibitor for 30–60 minutes before adding the substrate (Insulin/DTT). Failure to do so will result in artificially high IC₅₀ values.

  • Solvent: Dissolve 16F16 in DMSO. Ensure final DMSO concentration in the assay is <1% to prevent enzyme denaturation.

Step-by-Step Workflow
  • Reagent Prep:

    • Buffer: 100 mM Potassium Phosphate, pH 7.0, 1 mM EDTA.

    • Insulin Solution: 1 mg/mL bovine insulin in Buffer.

    • DTT: 1 mM stock (freshly prepared).

    • PDI: Recombinant human PDI (final conc: 0.5–1.0 µM).

  • Pre-Incubation (Crucial Step):

    • Mix PDI + Buffer + 16F16 (Variable concentrations).

    • Incubate at 25°C for 30 minutes .

  • Reaction Initiation:

    • Add DTT to the Insulin solution.

    • Immediately add the Insulin/DTT mix to the PDI/Inhibitor mix.

  • Measurement:

    • Monitor Absorbance at 650 nm every 30 seconds for 30–60 minutes.

    • Slope calculation: The onset of turbidity (linear phase) represents PDI activity.

Visualization: Assay Logic Flow

Assay_Protocol Step1 1. Prepare Reagents (PDI, Insulin, DTT, 16F16) Step2 2. Pre-Incubation Phase (PDI + 16F16 @ 25°C, 30 min) Step1->Step2 Covalent Binding Time Step3 3. Activation Mix (Insulin + DTT) Step1->Step3 Step4 4. Combine & Measure (OD650 Kinetic Read) Step2->Step4 Step3->Step4 Initiate Reduction Check Did turbidity increase? Step4->Check Result_Active PDI Active (Inhibitor Failed) Check->Result_Active Yes Result_Inhibited PDI Inhibited (No Precipitation) Check->Result_Inhibited No

Figure 2: Workflow for Insulin Turbidity Assay highlighting the critical pre-incubation step for 16F16.

Limitations & Toxicity Analysis

While 16F16 is a powerful tool compound, researchers must be aware of its limitations to interpret data correctly.

  • Off-Target Toxicity: 16F16 is an electrophile. While it has a preference for PDI, at high concentrations (>10 µM), it may alkylate other thiol-containing proteins, leading to general cytotoxicity unrelated to PDI inhibition.

  • Solubility: The compound has poor aqueous solubility. Precipitation in the assay buffer can cause false "inhibition" readings (via light scattering interference). Always run a "No Enzyme + Inhibitor" control to check for compound precipitation.

  • Apoptosis Induction: 16F16 induces massive ER stress. If your study aims to block PDI without killing the cell immediately, 16F16 may be too potent. In such cases, reversible inhibitors or genetic knockdown (siRNA) might be preferable controls.

References

  • Hoffstrom, B. G., et al. (2010). "Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins." Nature Chemical Biology, 6(12), 900–906.

  • Xu, S., et al. (2012). "Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment." Proceedings of the National Academy of Sciences, 109(40), 16348–16353.

  • Karala, A. R., et al. (2010). "Is Bacitracin a Specific Inhibitor of Protein Disulfide Isomerase?" Antioxidants & Redox Signaling, 13(3).

  • Lovat, P. E., et al. (2008). "Increase in free cytosolic Ca2+ via PDI inhibition by bacitracin evokes neuronal apoptosis." Cell Death & Differentiation, 15, 1385–1388.

A Senior Application Scientist's Guide to Validating the Purity of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's identity and purity is a cornerstone of regulatory compliance and preclinical success. For novel molecules such as 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, a multifaceted approach to purity validation is essential. This guide provides an in-depth exploration of elemental analysis as a primary method for purity verification, comparing its utility against other common analytical techniques.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can lead to altered pharmacological or toxicological profiles, reduced shelf-life, and unpredictable clinical outcomes. Regulatory bodies like the FDA and EMA mandate stringent purity thresholds, making robust analytical validation a non-negotiable aspect of the drug development pipeline. Elemental analysis, by providing a fundamental measure of the mass fractions of carbon, hydrogen, and nitrogen, offers a powerful, quantitative assessment of a compound's empirical formula, serving as a direct indicator of its compositional integrity.

Principle of Elemental Analysis

Elemental analysis, commonly known as CHN analysis, operates on the principle of complete combustion of the sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The measured amounts of these gases are used to back-calculate the percentage by mass of each element in the original sample. For a pure compound, the experimentally determined percentages should align closely with the theoretically calculated values based on its molecular formula.

The theoretical elemental composition of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide (C₁₅H₁₂N₂O₅) is as follows:

  • Molecular Weight: 300.27 g/mol

  • Carbon (C): (15 * 12.011 / 300.27) * 100% = 59.99%

  • Hydrogen (H): (12 * 1.008 / 300.27) * 100% = 4.03%

  • Nitrogen (N): (2 * 14.007 / 300.27) * 100% = 9.33%

  • Oxygen (O): (5 * 15.999 / 300.27) * 100% = 26.65% (Typically determined by difference)

A significant deviation between the experimental and theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Experimental Protocol: CHN Analysis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide

This protocol outlines the steps for determining the elemental composition of the target compound using a modern CHN analyzer.

Instrumentation: A calibrated elemental analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Elementar vario MICRO cube).

Materials:

  • 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide sample (dried to constant weight)

  • Microbalance (readable to 0.001 mg)

  • Tin capsules

  • Certified organic analytical standards (e.g., Acetanilide)

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified standard. This establishes a response factor for each element.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide sample into a tin capsule using a microbalance.

    • Fold the tin capsule to encase the sample securely.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the elemental analyzer.

    • Initiate the combustion sequence. The sample is dropped into a high-temperature furnace (typically ~950 °C) with a constant stream of helium and a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are passed through a reduction tube to convert any nitrogen oxides to N₂.

    • The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Caption: Workflow for Elemental Analysis of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide.

Comparative Analysis: Elemental Analysis vs. Other Purity Validation Methods

While elemental analysis is a powerful tool, a comprehensive purity assessment should involve orthogonal methods. Each technique provides unique insights into the nature of potential impurities.

Method Principle Information Provided Advantages Limitations
Elemental Analysis Combustion and gas analysis% Composition of C, H, NDirect measure of empirical formula, high precisionDoes not identify specific impurities, insensitive to isomeric impurities
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseNumber and relative abundance of impuritiesHigh sensitivity and resolution, can quantify known and unknown impuritiesRequires reference standards for impurity identification, method development can be time-consuming
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, can identify and quantify impurities with distinct signalsProvides unambiguous structural confirmation, can detect a wide range of impuritiesLower sensitivity compared to HPLC, complex spectra can be difficult to interpret
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight confirmation, fragmentation patterns for structural elucidationHigh sensitivity, can be coupled with chromatography (LC-MS) for impurity identificationCan be difficult to quantify non-ionizable impurities

G cluster_0 Purity Validation Strategy Elemental Analysis Elemental Analysis Empirical Formula Confirmation Empirical Formula Confirmation Elemental Analysis->Empirical Formula Confirmation HPLC HPLC Quantification of Impurities Quantification of Impurities HPLC->Quantification of Impurities NMR NMR Structural Elucidation of Impurities Structural Elucidation of Impurities NMR->Structural Elucidation of Impurities Mass Spectrometry Mass Spectrometry Molecular Weight Verification Molecular Weight Verification Mass Spectrometry->Molecular Weight Verification

Caption: Orthogonal Methods for Comprehensive Purity Assessment.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through a system of checks and balances:

  • Certified Standards: The use of certified organic analytical standards ensures the calibration of the instrument is traceable to a known reference, providing confidence in the accuracy of the measurements.

  • Replicate Analyses: Performing the analysis in triplicate for the same sample allows for the assessment of precision and the identification of any random errors.

  • System Suitability: Before running the sample, a system suitability test using a known standard should be performed to ensure the instrument is functioning correctly.

Conclusion

Elemental analysis is an indispensable technique for validating the purity of novel compounds like 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide. Its ability to provide a direct measure of the elemental composition offers a fundamental confirmation of the empirical formula. However, for a complete and robust purity profile, it is crucial to employ a multi-pronged approach, integrating data from orthogonal methods such as HPLC, NMR, and Mass Spectrometry. This comprehensive strategy ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for advancing a candidate through the drug development process.

References

  • U.S. Pharmacopeia. General Chapter <471> Combustion Analysis. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.